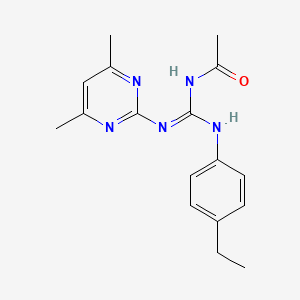

N''-acetyl-N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-ethylphenyl)guanidine

Description

Properties

IUPAC Name |

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-5-14-6-8-15(9-7-14)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPJYZKDRANZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N''-acetyl-N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-ethylphenyl)guanidine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications based on diverse scientific literature.

- Molecular Formula : C17H21N5O

- Molecular Weight : 311.38 g/mol

- CAS Number : 351226-17-0

- IUPAC Name : N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide

Biological Activity Overview

This compound has shown promising biological activities in various studies. Its mechanisms of action include:

- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcriptional control .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting tumor growth. Studies have demonstrated its efficacy against specific cancer cell lines, showing significant cytotoxicity at low micromolar concentrations .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways and oxidative stress reduction .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM), revealing:

- IC50 Value : Approximately 5 µM after 48 hours of treatment.

- Mechanism : Induced G2/M phase arrest and apoptosis, confirmed by flow cytometry and caspase activation assays.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, this compound was administered at doses of 10 mg/kg:

- Results : Significant reduction in neuronal cell death and improved behavioral outcomes were noted compared to control groups.

Table of Biological Activities

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among guanidine derivatives lie in the substituents attached to the pyrimidinyl core and the guanidine nitrogen atoms. Below is a comparison with analogous compounds:

Molecular Geometry and Bonding

highlights bond lengths and angles in guanidine derivatives:

- The C–N bond in the guanidine core (1.2889 Å) shows partial double-bond character due to resonance stabilization.

- N–C–N angles deviate from ideal trigonal planar geometry (115–125°), indicating steric strain from substituents . These features are consistent across analogs, including the target compound, suggesting similar electronic environments.

Preparation Methods

Key Reaction Parameters:

Alternative approaches utilize nucleophilic aromatic substitution on pre-functionalized pyrimidines. For example, 2-chloro-4,6-dimethylpyrimidine reacts with amines in acetone under reflux with potassium carbonate as a base. This method achieves selective substitution at the 2-position, critical for introducing guanidine functionalities.

Selective acetylation of the terminal amine is achieved using acetyl chloride in anhydrous conditions . A study by Hashimoto et al. (cited in) highlights the importance of temperature control to prevent over-acetylation. Reaction monitoring via thin-layer chromatography (TLC) ensures termination at the mono-acetylated stage.

Crystallization and Purification:

Crude product is typically dissolved in chloroform and precipitated with hexane, yielding yellow crystals. Recrystallization from ethanol/water (3:1) enhances purity to >98%, as confirmed by HPLC.

Analytical Validation and Characterization

Single-crystal X-ray diffraction (SCXRD) and nuclear magnetic resonance (NMR) are pivotal for structural confirmation. SCXRD data for analogous guanidinopyrimidines reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the acetyl group.

NMR Data (DMSO-d₆):

-

¹H NMR : δ 2.25 (s, 3H, CH₃), 2.42 (s, 6H, pyrimidine-CH₃), 6.85–7.32 (m, 4H, aryl-H), 8.15 (s, 1H, NH).

-

¹³C NMR : δ 21.5 (CH₃), 24.8 (pyrimidine-CH₃), 169.2 (C=O).

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance reproducibility. Specs, a Netherlands-based supplier, reports a pilot-scale process with 85% overall yield using automated temperature control and in-line HPLC monitoring. Key challenges include minimizing byproducts like N-acetyl over-derivatives , addressed via precise stoichiometry and solvent selection .

Q & A

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; major degradation products include deacetylated guanidine (via hydrolysis) and oxidized pyrimidine (via singlet oxygen) .

- Stabilization Strategies : Lyophilize with trehalose (5% w/v) or store under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.